5-(4-methylphenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-methylphenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methylphenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide typically involves multiple steps, including the formation of the triazole ring and subsequent functionalization. Common synthetic routes may include:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate precursors.
Functionalization: Introduction of the 4-methylphenyl and 3,4,5-trimethoxyphenyl groups through condensation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the imine group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
Catalysis: Triazole derivatives are often used as ligands in coordination chemistry and catalysis.
Materials Science: These compounds can be used in the development of new materials with specific properties.
Biology and Medicine
Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties and are studied for potential use as antibiotics or antifungal agents.
Anticancer Agents: Some triazole compounds have shown promise in inhibiting cancer cell growth.
Industry
Agriculture: These compounds can be used as fungicides or herbicides.
Pharmaceuticals: Development of new drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 5-(4-methylphenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide would depend on its specific biological target. Generally, triazole derivatives may interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets could include:
Enzymes: Inhibition of key enzymes involved in metabolic pathways.
Receptors: Modulation of receptor activity, affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound, known for its broad range of biological activities.
Fluconazole: A triazole antifungal agent.
Voriconazole: Another triazole antifungal with a broader spectrum of activity.
Uniqueness
5-(4-methylphenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other triazole derivatives.
Properties
Molecular Formula |
C19H20N4O3S |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
3-(4-methylphenyl)-4-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H20N4O3S/c1-12-5-7-14(8-6-12)18-21-22-19(27)23(18)20-11-13-9-15(24-2)17(26-4)16(10-13)25-3/h5-11H,1-4H3,(H,22,27)/b20-11+ |
InChI Key |
HPAHXRFHIOIGFV-RGVLZGJSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC(=C(C(=C3)OC)OC)OC |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.